Summary of the Application: 5-Methyluridine plays a significant role in the field of bioinformatics and computational biology. It is used in the development of predictive models for identifying m5U sites in RNA sequences .
Methods of Application: In one study, a transfer learning deep neural network called RNADSN was developed. This model learns common features between tRNA m5U and mRNA m5U to enhance the prediction of mRNA m5U . In another study, a prediction framework called m5U-GEPred was presented. This framework combines sequence characteristics and graph embedding-based information for m5U identification .
Results or Outcomes: The RNADSN model outperformed the state-of-the-art method, m5UPred, and achieved an average area under the receiver operating characteristic curve (AUC) of 0.9422 and an average precision (AP) of 0.7855 . The m5U-GEPred framework also outperformed other m5U predictors with an average AUROC of 0.984 and 0.985 tested on human and yeast transcriptomes, respectively .
Summary of the Application: 5-Methyluridine has been found to influence the development of breast cancer .
Summary of the Application: 5-Methyluridine is a prominent intermediate for industrial synthesis of several antiviral drugs .
Summary of the Application: 5-Methyluridine has been found to influence the development of systemic lupus erythematosus .
Summary of the Application: 5-Methyluridine plays a role in the regulation of stress responses .
Summary of the Application: 5-Methyluridine is involved in early embryonic development .
5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside characterized by a thymine base linked to a ribose sugar. Its chemical formula is C₁₀H₁₄N₂O₆, and it is classified as a modification of uridine. This compound is notable for its presence in various forms of RNA, particularly transfer RNA (tRNA), where it plays a critical role in stabilizing the structure of the molecule. The methyl group at the 5-position of the uracil ring distinguishes it from uridine and contributes to its unique properties in biological systems .
Synthesis of 5-methyluridine can be achieved through various methods:
5-Methyluridine has several applications in biochemical research and biotechnology:
Research has shown that 5-methyluridine interacts with various biomolecules, influencing their stability and function. Interaction studies often focus on how this compound affects tRNA's ability to bind amino acids and participate in protein synthesis. Additionally, studies involving its derivatives have revealed insights into how modifications can alter binding affinities and reaction rates in biochemical pathways .
Several compounds share structural similarities with 5-methyluridine. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Uridine | Lacks methyl group | Standard ribonucleoside without modifications |
Thymidine | Lacks hydroxyl at 2' | Deoxyribonucleoside; essential for DNA |
2'-O-Methyluridine | Methyl group at 2' | Enhances stability against nucleases |
Pseudouridine | Isomeric form | Often found in tRNA; enhances stability |
5-Methyluridine's uniqueness lies in its specific methylation pattern at the 5-position of uracil, which affects its interactions within RNA structures and contributes to its biological functions .